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Compound of Interest

Compound Name:
4-(4-Chlorophenyl)-2-

hydroxythiazole

CAS No.: 2103-98-2

Cat. No.: B1347295 Get Quote

Executive Summary
This guide provides a comprehensive technical analysis of 4-(4-Chlorophenyl)-2-
hydroxythiazole, a critical intermediate in the synthesis of non-steroidal anti-inflammatory

drugs (NSAIDs) and antimicrobial agents.

Critical Insight: Researchers must recognize that this compound does not primarily exist in the

"hydroxy" form. It exists in a dynamic lactam-lactim tautomeric equilibrium, predominantly

favoring the 4-(4-chlorophenyl)-3H-thiazol-2-one (oxo) form in the solid state and most polar

solvents. Failure to account for this equilibrium leads to erroneous solubility modeling and

stability predictions.

Structural Dynamics: The Tautomerism Imperative
To understand the solubility and stability of this molecule, one must first understand its

structural identity. Unlike simple phenols, the "hydroxyl" group at the C2 position of the thiazole

ring is labile.

The Lactam-Lactim Equilibrium
In the solid state and in solution, the proton resides preferentially on the ring nitrogen (N3),

forming the thiazolinone (lactam) structure. The hydroxythiazole (lactim) form is a minor
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contributor, usually stabilized only in highly non-polar solvents or gas phase.

Implication for Solubility: The lactam form is more polar and has a higher melting point due to

intermolecular hydrogen bonding (N-H···O=C dimers), reducing its solubility in non-polar

organic solvents compared to what might be predicted for the hydroxy tautomer.

Implication for Reactivity: Electrophiles will attack N3 (if deprotonated) or the oxygen, while

nucleophiles may attack the carbonyl carbon of the tautomer.

Visualization of Tautomeric Shift
The following diagram illustrates the equilibrium and the environmental factors shifting this

balance.
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Figure 1: Lactam-lactim tautomerism of 4-(4-Chlorophenyl)-2-hydroxythiazole. The

equilibrium heavily favors the Lactam (Oxo) form.

Physicochemical Profiling
Solubility Matrix
The chlorophenyl moiety imparts significant lipophilicity (LogP ~2.5 - 3.0), while the

thiazolinone core provides a polar "head."
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Solvent System Solubility Rating
Estimated Conc.
(mg/mL)

Mechanistic Note

Water (pH 7) Insoluble < 0.1

Lipophilic aryl group

dominates; lack of

ionization at neutral

pH.

DMSO High > 200

Disrupts

intermolecular H-

bonds of the lactam

dimers.

Methanol/Ethanol Moderate 10 - 50

Soluble, but may

require warming.

Proticity stabilizes the

lactam form.

Dichloromethane Moderate 5 - 20

Solubilizes the

lipophilic chlorophenyl

tail.

0.1 N NaOH Soluble > 50

Deprotonation of the

N-H (pKa ~9.5)

creates the soluble

anionic species.

0.1 N HCl Poor < 1

The thiazole nitrogen

is not basic enough in

the lactam form to

protonate easily.

pKa and Ionization
pKa (Acidic): Approximately 9.2 – 9.8 (referencing analogous 4-phenyl-2-thiazolones).

Behavior: At pH > 10, the compound exists as a resonance-stabilized anion. This is the

preferred state for aqueous formulation or extraction into aqueous layers.
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Stability Profile & Degradation Pathways[1][2]
Thermal Stability

Melting Point: 209–211°C (Decomposition often occurs near MP).[1]

Protocol: The compound is thermally stable up to ~150°C. Above this, desulfurization or ring

fragmentation may occur.

Storage: Stable at room temperature (25°C) in solid state for >2 years if protected from light.

Hydrolytic Stability
The thiazole ring is aromatic and generally resistant to hydrolysis. However, the "2-hydroxy"

(cyclic carbamate-like) feature introduces specific vulnerabilities.

Acidic Conditions (pH < 2): Stable.

Basic Conditions (pH > 12): Susceptible to ring opening (cleavage of the S-C2 bond) upon

prolonged heating, generating thiols and urea derivatives.

Oxidative Stability
Risk: Moderate.

Mechanism: The sulfur atom is prone to oxidation by strong oxidants (e.g., peroxides,

mCPBA) to form sulfoxides or sulfones. The chlorophenyl ring is deactivated and resistant to

oxidative metabolism.

Photostability (Critical)
Thiazoles are UV-active chromophores. Prolonged exposure to UV light (254 nm or broad

spectrum) can induce:

Photo-isomerization: Rearrangement of the thiazole ring.

Dechlorination: Radical cleavage of the C-Cl bond on the phenyl ring (less common but

possible in solution).
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Analytical Methodologies (Validation Protocols)
To validate the stability of this compound, a specific "Forced Degradation" workflow is required.

[2] Do not rely on generic protocols.

HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

Mobile Phase:

A: 0.1% Formic Acid in Water.

B: Acetonitrile.

Gradient: 10% B to 90% B over 20 mins.

Detection: UV at 280 nm (Characteristic absorption of the phenyl-thiazole conjugate).

Flow Rate: 1.0 mL/min.[3]

Forced Degradation Workflow
The following diagram outlines the decision tree for stress testing this specific scaffold.
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Stress Conditions
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Figure 2: Forced degradation and stability indicating method workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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